2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline
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Overview
Description
2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a cyclopropylmethoxy group and a methylsulfonyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable halogenating agent, such as thionyl chloride, to form cyclopropylmethyl chloride. This intermediate is then reacted with sodium methoxide to yield cyclopropylmethoxy.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the aniline derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the cyclopropylmethoxy group with the aniline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methylthio derivatives.
Substitution: N-alkylated or N-acylated aniline derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials with specific properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)aniline: Lacks the cyclopropylmethoxy group, making it less sterically hindered and potentially less reactive.
2-(Cyclopropylmethoxy)aniline: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.
Uniqueness
2-(Cyclopropylmethoxy)-5-(methylsulfonyl)aniline is unique due to the presence of both the cyclopropylmethoxy and methylsulfonyl groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, which can be leveraged in the design of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-methylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)9-4-5-11(10(12)6-9)15-7-8-2-3-8/h4-6,8H,2-3,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBOKMYFPGRCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OCC2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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